(R)-4-(1-Aminoethyl)-3-chlorobenzonitrile
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Overview
Description
®-4-(1-Aminoethyl)-3-chlorobenzonitrile is a chiral organic compound with a benzene ring substituted with a nitrile group, a chlorine atom, and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)-3-chlorobenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 3-chlorobenzonitrile.
Chiral Amination: The introduction of the chiral aminoethyl group can be achieved using chiral amines or through asymmetric synthesis techniques. One common method involves the use of chiral catalysts to ensure the desired enantiomer is obtained.
Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-4-(1-Aminoethyl)-3-chlorobenzonitrile may involve large-scale reactors and optimized reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Aminoethyl)-3-chlorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(1-Aminoethyl)-3-chlorobenzonitrile is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study the effects of chiral molecules on biological systems. It may serve as a ligand in the study of enzyme-substrate interactions.
Medicine
In medicinal chemistry, ®-4-(1-Aminoethyl)-3-chlorobenzonitrile is investigated for its potential as a pharmaceutical intermediate. Its structure allows for the development of novel drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism of action of ®-4-(1-Aminoethyl)-3-chlorobenzonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the nitrile and chlorine groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
®-3-(1-Aminoethyl)phenol hydrochloride: Similar structure but with a hydroxyl group instead of a nitrile group.
®-2-(1-Aminoethyl)-4-fluoroaniline: Similar structure but with a fluorine atom instead of a chlorine atom.
®-(1-Aminoethyl)phosphonic acid: Similar structure but with a phosphonic acid group instead of a nitrile group.
Uniqueness
®-4-(1-Aminoethyl)-3-chlorobenzonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity. The combination of the chiral aminoethyl group and the chlorine atom further enhances its versatility in various applications.
Properties
IUPAC Name |
4-[(1R)-1-aminoethyl]-3-chlorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-6(12)8-3-2-7(5-11)4-9(8)10/h2-4,6H,12H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZCAIWCBDRYHA-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C#N)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)C#N)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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